molecular formula C24H25N3O3S B4798323 N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4798323
M. Wt: 435.5 g/mol
InChI Key: AGWIEDQTPRLSDX-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a carbazole moiety, a sulfonamide group, and a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common route starts with the alkylation of carbazole to form 9-ethyl-9H-carbazole. This intermediate is then subjected to formylation to yield 9-ethyl-9H-carbazol-3-carbaldehyde . The carbaldehyde is then reacted with methylamine and 4-methylbenzenesulfonyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide products.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carbazole moiety may play a role in binding to these targets, while the sulfonamide group could be involved in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of a carbazole moiety, a sulfonamide group, and a glycinamide backbone. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonamide group may enhance its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-4-27-22-8-6-5-7-20(22)21-15-18(11-14-23(21)27)25-24(28)16-26(3)31(29,30)19-12-9-17(2)10-13-19/h5-15H,4,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWIEDQTPRLSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CN(C)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-(9-ethyl-9H-carbazol-3-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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